molecular formula C5H3ClN4O B11916210 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B11916210
M. Wt: 170.56 g/mol
InChI Key: HDHULIHYURCOCD-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its molecular formula is C₅H₃ClN₄O, with a molecular weight of 170.56 g/mol . The compound is synthesized via refluxing [1,2,4]triazolo[4,3-a]pyrimidin-7(4H)-one derivatives with phosphorus oxychloride (POCl₃), followed by basification and purification steps . The chlorine substituent at position 7 enhances electrophilicity, making it reactive in nucleophilic substitution reactions, which is advantageous in pharmaceutical and agrochemical derivatization.

Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

7-chloro-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C5H3ClN4O/c6-3-1-2-10-4(7-3)8-9-5(10)11/h1-2H,(H,9,11)

InChI Key

HDHULIHYURCOCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)NN=C2N=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by cyclization to form the desired triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Cyclization Reactions

The compound is typically synthesized via cyclization of hydrazines with carbonyl compounds, forming the triazole ring. For example, 3-amino- triazole reacts with substituted ethyl acetoacetates to yield intermediate hydroxy derivatives, which undergo subsequent chlorination .

Chlorination

Phosphorous oxychloride (POCl₃) is commonly used to convert hydroxyl groups (-OH) to chloro (-Cl) derivatives. This step is critical for enhancing reactivity and enabling further functionalization .

Alkylation and Substitution

Alkylation involves treating hydroxy intermediates (e.g., 5-phenyl- triazolo[1,5-a]pyrimidin-7-ol) with alkyl bromides (e.g., ethyl bromide) in DMF/KI/NaOH at 80°C, yielding 7-alkoxy derivatives . Substituted phenols can then replace alkoxy groups via nucleophilic substitution under NaOH and acetonitrile conditions .

Nucleophilic Aromatic Substitution

The chloro group (-Cl) at position 7 undergoes nucleophilic substitution with amines (e.g., piperidine, morpholine) under basic conditions. For example, reaction with piperidine yields 7-piperidino derivatives with yields up to 88% .

Functionalization via Alkylation/Phenoxylation

Alkylation introduces ethoxy or methoxy substituents at position 7, while phenoxylation replaces alkoxy groups with substituted phenyl rings (e.g., 3-chlorophenoxy, 4-chlorophenoxy) .

Characterization Techniques

Technique Key Observations Example Data
1H-NMR Proton signals for aromatic rings and substituentsδ 6.70 (s, 1H, H-6), 7.71–7.54 (m, 7H, Ph-H) for compound 5c
IR Spectroscopy C=N, C=C, and N–N stretches1680 cm⁻¹ (C=N), 1537 cm⁻¹ (C=C) for compound 3a
Mass Spectrometry Molecular ion peaksm/z 323 (M+1) for compound 5c

Enzyme Inhibition

The compound serves as a scaffold for inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), demonstrating competitive inhibition with low nanomolar potency .

Adenosine Receptor Antagonism

Structural analogs show nanomolar affinity for human A₂A adenosine receptors (Kᵢ = 2.9–10 nM), with selectivity for neuroprotection in Parkinson’s disease models .

Antitumor Activity

Derivatives exhibit IC₅₀ values in cancer cell lines (e.g., A549, MCF-7), highlighting their potential in oncology .

Mechanistic Insights

  • Chlorination enhances electrophilicity, enabling nucleophilic substitution .

  • Alkylation introduces lipophilic groups, modulating bioavailability and target affinity .

  • Phenoxylation allows tuning of steric and electronic properties via substituents .

This compound’s reactivity profile makes it a versatile tool in medicinal chemistry, particularly for designing enzyme inhibitors and receptor-targeted therapeutics. Further exploration of its substitution chemistry could unlock novel applications in drug discovery.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exhibit promising antiviral properties. For instance, certain analogs demonstrated significant inhibitory effects against the SARS-CoV-2 virus. The compounds were evaluated for their cytotoxicity and antiviral activity, with some showing lower IC50 values than established protease inhibitors like Lopinavir .

Antimicrobial Properties

Research has shown that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains and fungi, revealing effectiveness comparable to existing antibiotics. The mechanism of action is believed to involve inhibition of key enzymes necessary for microbial growth .

Anticancer Potential

The compound's structural features position it as a candidate for cancer therapeutics. It has been involved in studies targeting c-Met kinases, which are implicated in various cancers. Derivatives have shown selective inhibition against these kinases and are being explored as potential preclinical candidates for cancer treatment .

Case Study 1: Antiviral Screening

A recent study focused on the antiviral activity of synthesized derivatives of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one against SARS-CoV-2. The results indicated that compounds 7c and 7d had IC50 values of 1.2 µM and 2.34 µM respectively, showcasing their potential as effective antiviral agents with selectivity indices ranging from 71 to 130 .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Derivatives

Compound NameActivity TypeIC50 ValueSelectivity Index
Compound 7cAntiviral1.2 µM71
Compound 7dAntiviral2.34 µM130
Compound AAntimicrobial--

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycle Variations

7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
  • Molecular Formula : C₅H₃ClN₄
  • Molecular Weight : 154.56 g/mol
  • Key Difference : The triazole ring is fused at the [1,5-a] position instead of [4,3-a], altering substituent orientation.
  • Impact : Reduced molecular weight and polarity compared to the target compound. The [1,5-a] fusion may influence binding affinity in biological systems due to steric and electronic effects.
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Key Difference : Pyridine replaces the pyrimidine ring, reducing nitrogen content.
  • Impact : The pyridine-based derivative has lower polarity and may exhibit distinct pharmacokinetic properties. Pyrimidine rings are more prevalent in nucleoside analogs, suggesting the target compound could have broader applications in antiviral or anticancer agents.

Functionalized Derivatives: Substituent Effects

Azafenidin (Herbicide)
  • Structure : 2-(2,4-Dichloro-5-propargyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • Key Feature : Bulky phenyl and propargyloxy substituents enhance herbicidal activity.
Thioparib (PARP Inhibitor)
  • Structure : (R)-4-(4-Fluoro-3-(5-methyl-3-(thiazol-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzyl)phthalazin-1(2H)-one
  • Key Feature : A tetrahydrotriazolopyrazine core with a thiazole substituent.
  • Comparison: The target compound’s simpler structure lacks the thiazole and phthalazinone moieties critical for PARP inhibition, highlighting how complex derivatization is required for specific biological targeting.

Physicochemical and Hazard Profile Comparison

Compound Molecular Formula Molecular Weight (g/mol) Hazard Statements Key Applications
Target Compound C₅H₃ClN₄O 170.56 H315, H319 (Skin/Eye) Pharmaceutical intermediates
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine C₅H₃ClN₄ 154.56 Not specified Synthetic intermediate
7-Chloro-triazolopyridin-3-one C₆H₄ClN₃O 169.57 H315, H319 Agrochemical research
Azafenidin C₁₅H₁₃Cl₂N₃O₂ 338.19 Not specified Herbicide

Key Research Findings

Synthetic Versatility : The target compound’s chlorine atom facilitates further functionalization, as seen in analogues like thioparib, where chloro groups are replaced with complex substituents for targeted bioactivity .

Biological Relevance : Pyrimidine-based triazolo compounds (e.g., flumetsulam) are preferred in herbicides due to their ability to mimic purine/pyrimidine bases, disrupting DNA synthesis in weeds .

Safety Profile : The target compound shares skin/eye irritation hazards (H315/H319) with its pyridine analogue, suggesting similar handling precautions .

Biological Activity

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

  • Molecular Formula : C5_5H3_3ClN4_4O
  • Molecular Weight : 170.56 g/mol
  • CAS Number : 1020037-45-9

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazolo derivatives against common pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-oneE. coli0.0227 µM
S. aureus0.025 µM
A. flavus0.030 µM
A. niger0.035 µM

These findings suggest that the compound has a potent inhibitory effect against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one was evaluated through various assays measuring paw edema in animal models. The compound demonstrated significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin:

CompoundInhibition Rate (%) at 4hInhibition Rate (%) at 5h
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one43.17%31.10%
Indomethacin47.72%42.22%

This data indicates that the compound exhibits comparable anti-inflammatory effects, attributed to its structural features which enhance its interaction with inflammatory mediators .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies focusing on its ability to inhibit specific kinases involved in cancer proliferation. For instance, a structure-activity relationship (SAR) study revealed:

CompoundTarget KinaseIC50_{50} (µM)
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-onePolo-like kinase 1 (Plk1)4.4

The compound showed selective inhibition of Plk1 while sparing other related kinases (Plk2 and Plk3), indicating its potential as a targeted therapy in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Suresh et al. reported the synthesis of several triazolo derivatives and their evaluation against microbial strains. The results indicated that compounds similar to 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exhibited significant antibacterial and antifungal activities .
  • Inflammation Model : In a controlled experiment on rat paw edema induced by carrageenan, the compound demonstrated a marked reduction in swelling compared to untreated controls, suggesting its efficacy in managing inflammatory responses .

Q & A

Basic: What are the established synthetic routes for 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?

Answer:
The compound is synthesized via chlorosulfonation of triazolo[4,3-a]pyrimidine derivatives using chlorosulfonic acid and thionyl chloride, with substitution typically occurring at the C-6 position . Another route involves condensation reactions of hydrazides with aldehydes, thioglycolic acid, or amines under reflux conditions. For example, reacting 2-oxo-N-(4-chlorophenyl)-propane hydrazonoyl chloride with pyrimidine precursors in dimethylformamide (DMF) yields derivatives, followed by crystallization from DMF or ethanol/dioxane mixtures for purification .

Basic: What analytical techniques are critical for structural confirmation?

Answer:
Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and substituent environments. For example, aromatic protons in derivatives appear at δ 7.4–8.6 ppm .
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography: Determines crystal packing and absolute configuration. Crystallographic data (CCDC codes) are used for validation .

Advanced: How can regioselective substitution at C-6 be optimized for derivative synthesis?

Answer:
Substitution at C-6 is influenced by reaction conditions:

  • Acid Catalysis: Use of strong acids (e.g., H2SO4) in ethanol promotes regioselectivity. For example, acid-mediated transformations allow introduction of substituents at C-3 and C-7 .
  • Reagent Choice: Electrophilic reagents like 2,6-difluorophenyl groups direct substitution to C-6. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Advanced: How to resolve contradictions in reported reactivity patterns (e.g., conflicting substitution sites)?

Answer:
Discrepancies often arise from varying reaction parameters:

  • Temperature Control: Higher temperatures (>100°C) may shift substitution from C-6 to C-7. Replicate studies under controlled thermal conditions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to modulate reactivity. For example, ZnCl2 in DMF enhances C-6 selectivity in chlorosulfonation reactions .
  • Cross-Validation: Compare NMR and crystallographic data from multiple sources to confirm substitution patterns .

Methodological: What strategies ensure purity in analytical quantification?

Answer:

  • HPLC with Reference Standards: Use impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) as benchmarks. Optimize mobile phases (e.g., acetonitrile/water gradients) to separate closely eluting peaks .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ for C7H6ClN3 at m/z 184.0143) and detects trace impurities .

Safety and Handling: What protocols mitigate risks during synthesis?

Answer:

  • PPE Requirements: Wear flame-retardant lab coats, nitrile gloves, and respiratory protection when handling powdered forms .
  • Storage: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or direct sunlight .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design novel derivatives with enhanced bioactivity?

Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., –CF3) at C-7 to enhance metabolic stability. For example, cyclobutyl or 2,6-difluorophenyl groups improve pharmacokinetic profiles .
  • Hybrid Structures: Fuse with thieno[2,3-d]pyrimidinone rings via thioglycolic acid condensation, followed by recrystallization from ethanol .

Data Analysis: How to interpret conflicting spectral data (e.g., NMR shifts)?

Answer:

  • Solvent Effects: DMSO-d6 vs. CDCl3 can shift proton signals by 0.1–0.3 ppm. Re-run NMR in consistent solvents .
  • Dynamic Effects: Rotameric equilibria in flexible substituents (e.g., –OCH3) may split peaks. Use variable-temperature NMR to confirm .

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